tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Description
Historical Context and Development of Pyrido[4,3-d]pyrimidines
The development of pyrido[4,3-d]pyrimidines represents a significant advancement in heterocyclic chemistry that emerged from systematic investigations into bicyclic nitrogen-containing ring systems. Research into this class of compounds gained momentum as chemists recognized the structural relationship between these synthetic heterocycles and naturally occurring purine bases found in deoxyribonucleic acid. Early synthetic approaches focused on understanding the fundamental reactivity patterns and developing reliable methodologies for constructing the bicyclic framework through cyclization reactions.
The initial synthetic methodologies for pyrido[4,3-d]pyrimidines involved thermal cyclocondensation reactions, particularly the reaction of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine hydrochloride. These pioneering studies established the foundational understanding of how the pyridine and pyrimidine rings could be fused together in a controlled manner. Subsequent research expanded these methods to include multi-component synthesis approaches, which provided access to diverse substitution patterns and functional group arrangements on the bicyclic core structure.
The evolution of synthetic chemistry in this field has been marked by increasing sophistication in reaction design and mechanistic understanding. Research groups have developed various strategies for constructing the pyrido[4,3-d]pyrimidine skeleton, including approaches starting from pyridine derivatives, pyrimidine precursors, and through multi-component reactions that assemble the entire bicyclic system in a single synthetic operation. These advances have enabled the preparation of complex derivatives such as tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate with precise control over stereochemistry and substitution patterns.
The historical development also encompasses significant contributions to understanding the biological relevance of these compounds. Early investigations revealed that structural modifications to the pyrido[4,3-d]pyrimidine core could profoundly influence biological activity, leading to the identification of compounds with kinase inhibitory properties and antibacterial activity. This recognition of biological potential has driven continued research efforts and methodological improvements in synthetic chemistry approaches.
Nomenclature and Classification in Heterocyclic Chemistry
The systematic nomenclature of pyrido[4,3-d]pyrimidines follows established International Union of Pure and Applied Chemistry guidelines for bicyclic heterocyclic compounds. The designation pyrido[4,3-d]pyrimidine indicates the fusion pattern between a pyridine ring and a pyrimidine ring, where the numbers 4,3-d specify the exact positions where ring fusion occurs. This nomenclature system ensures unambiguous identification of the specific isomeric form among the possible pyrido-pyrimidine fusion patterns.
Within the broader classification framework of heterocyclic chemistry, pyrido[4,3-d]pyrimidines belong to the category of bicyclic 6-6 systems, representing ortho-fused arrangements of two six-membered nitrogen-containing rings. The specific compound this compound contains three nitrogen atoms distributed between the two fused rings, classifying it as a triazine derivative within the broader pyrimidine family.
The systematic naming of this specific compound reflects multiple structural elements that require precise designation. The tert-butyl carboxylate functional group at position 6 represents a protecting group commonly employed in synthetic chemistry, while the methoxy substituent at position 2 provides additional electronic and steric influences on the molecular framework. The designation 7,8-dihydro indicates partial saturation of the pyridine ring, specifically referring to the reduction of the double bond between carbons 7 and 8, while 5H specifies the saturation state at nitrogen position 5.
Chemical databases employ various synonymous naming conventions for this compound, including alternative systematic names such as tert-butyl 2-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate and tert-butyl 2-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate. These variations reflect different approaches to indicating the hydrogenation state and ring numbering conventions, but all refer to the identical molecular structure with Chemical Abstracts Service registry number 900156-22-1.
Structural Significance in Nitrogen-Containing Heterocycles
The structural architecture of this compound exemplifies the sophisticated molecular design principles that govern nitrogen-containing heterocyclic compounds. The bicyclic framework contains three nitrogen atoms strategically positioned to create multiple sites for potential hydrogen bonding and electronic interactions. This nitrogen distribution pattern contributes to the compound's ability to interact with biological targets and influences its physical and chemical properties.
The partially saturated nature of the compound, specifically the 7,8-dihydro configuration, introduces conformational flexibility that distinguishes it from fully aromatic pyrido[4,3-d]pyrimidine derivatives. This structural feature allows for greater three-dimensional structural diversity and can significantly impact biological activity profiles. The saturation at the 7,8-position creates a puckered ring conformation that may be crucial for fitting into specific enzyme active sites or receptor binding pockets.
The tert-butyl carboxylate substituent at position 6 serves multiple structural functions beyond simple derivatization. This bulky protecting group provides steric hindrance that can influence the compound's conformational preferences and reactivity patterns. Additionally, the ester functionality introduces a site for potential hydrolysis, allowing for conversion to the corresponding carboxylic acid derivative, which could exhibit different biological and physicochemical properties.
The methoxy group at position 2 represents a strategically placed electron-donating substituent that can significantly influence the electronic properties of the bicyclic system. This substitution pattern affects the electron density distribution throughout the molecule and can modulate reactivity toward electrophilic and nucleophilic reagents. The positioning of this methoxy group also creates opportunities for specific intermolecular interactions through hydrogen bonding and dipole-dipole interactions.
Current Research Landscape and Scientific Interest
Contemporary research in pyrido[4,3-d]pyrimidine chemistry demonstrates remarkable breadth and scientific sophistication, with investigations spanning synthetic methodology development, biological activity evaluation, and structure-activity relationship studies. The field has experienced significant growth, particularly in the past decade, with the number of published articles focusing on biological activities doubling between 2005 and 2016. This research intensity reflects the recognition of pyrido[4,3-d]pyrimidines as privileged scaffolds in medicinal chemistry.
Recent synthetic advances have emphasized the development of efficient multi-component reactions and novel cyclization strategies for accessing diverse pyrido[4,3-d]pyrimidine derivatives. Research groups have successfully implemented palladium-mediated coupling reactions, including Suzuki coupling and Buchwald-Hartwig cross-coupling, to introduce complex substituents onto the bicyclic core. These methodological advances have enabled the preparation of libraries of compounds for biological screening and structure-activity relationship studies.
Biopharmaceutical profiling studies have revealed that the drug-like properties of pyrido[4,3-d]pyrimidines are highly dependent on substitution patterns, with significant variations observed in solubility, permeability, and metabolic stability. Ten different pyrido[4,3-d]pyrimidine analogs showed fasted state simulated intestinal fluid solubility values ranging from 1.9 micromolar to 4.2 millimolar, while Caco-2 permeability coefficients varied from 0.17×10^-6 cm/s to 52×10^-6 cm/s. These findings underscore the importance of systematic structural optimization in drug development programs.
Current research trends emphasize the exploration of pyrido[4,3-d]pyrimidines as kinase inhibitors, with specific attention to epidermal growth factor receptor tyrosine kinase inhibition. Tyrosine kinase inhibitors containing the pyrido[4,3-d]pyrimidine scaffold have demonstrated competitive inhibition with respect to adenosine triphosphate, with some derivatives showing inhibition concentration values in the nanomolar range. This biological activity profile has positioned these compounds as valuable lead structures for anticancer drug development.
The molecular recognition properties of pyrido[4,3-d]pyrimidines have attracted significant interest in the context of structure-based drug design. Correlations have been identified between polar surface area and both Caco-2 permeability (correlation coefficient = 0.86) and metabolic stability (correlation coefficient = 0.76), providing quantitative guidance for molecular optimization efforts. These structure-property relationships enable rational design approaches for improving drug-like characteristics while maintaining biological activity.
| Research Area | Key Findings | Impact |
|---|---|---|
| Synthetic Methodology | Multi-component reactions, palladium-mediated coupling | Enhanced synthetic accessibility |
| Biopharmaceutical Properties | Solubility range: 1.9 μM - 4.2 mM; Permeability: 0.17×10^-6 - 52×10^-6 cm/s | Rational drug design |
| Kinase Inhibition | Nanomolar inhibition concentration values for epidermal growth factor receptor | Anticancer drug development |
| Structure-Property Relationships | Polar surface area correlations with permeability and stability | Predictive optimization |
Properties
IUPAC Name |
tert-butyl 2-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-6-5-10-9(8-16)7-14-11(15-10)18-4/h7H,5-6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQWTDGQUOIOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677838 | |
| Record name | tert-Butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900156-22-1 | |
| Record name | tert-Butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS No. 900156-22-1) is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a pyrido-pyrimidine framework, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in different biological models, and potential therapeutic applications.
- Molecular Formula : C13H19N3O3
- Molecular Weight : 265.31 g/mol
- CAS Number : 900156-22-1
- InChI Key : ZCQWTDGQUOIOEF-UHFFFAOYSA-N
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies. Key findings include:
Anticonvulsant Activity
Research has indicated that derivatives of the pyrido-pyrimidine class exhibit anticonvulsant properties. In particular, compounds with similar structures have shown protective effects against seizures in rodent models such as the pentylenetetrazol (PTZ) and maximal electroshock seizure (MES) tests. These models are widely used to predict efficacy against generalized tonic-clonic seizures in humans.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that related compounds inhibit pro-inflammatory cytokines such as TNFα and IL-6 in vitro. The inhibition of these cytokines suggests a potential application in treating inflammatory diseases.
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound are still being elucidated. However, studies suggest that:
- Receptor Interaction : The compound may interact with specific neurotransmitter receptors involved in seizure activity.
- Cytokine Modulation : It appears to modulate the signaling pathways that lead to inflammation, potentially through inhibition of MAPK pathways.
Safety and Toxicology
Safety assessments indicate that while the compound exhibits promising biological activities, potential toxicological effects must be considered. Hazard statements associated with the compound include:
- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
Comparison with Similar Compounds
Table 1: Substituent Effects on Pyrido[4,3-d]pyrimidine Derivatives
*Calculated based on molecular formula C₁₃H₁₉N₃O₃.
Key Observations:
Substituent Diversity at the 2-Position: Methoxy (-OCH₃): Balances electron-donating effects and steric bulk, favoring interactions with polar residues in kinase active sites . Methylsulfonyl (-SO₂CH₃): Introduces strong electron-withdrawing character, enhancing reactivity in nucleophilic substitution reactions .
Impact of Halogenation (4-Position) :
Chloro-substituted derivatives (e.g., tert-butyl 4-chloro-...) serve as versatile intermediates for Suzuki-Miyaura couplings or aminations, enabling rapid diversification .
Amino Group Utility: The 2-amino derivative is a critical precursor for synthesizing sulfonamides, ureas, or acylated analogs, expanding pharmacological scope .
Preparation Methods
Starting Material and Core Formation
The synthesis often begins with a suitable pyrimidine or pyridine precursor bearing reactive sites for ring fusion. For example, 2,4-dichloropyrimidine derivatives are common intermediates due to their amenability to nucleophilic substitution.
Introduction of tert-Butyl Ester Group
The tert-butyl ester is typically introduced via esterification using tert-butanol under acidic or coupling conditions or by reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
A representative example from related compounds (tert-butyl 2,4-dichloro derivatives) shows reaction with tert-butyl chloroformate and triethylamine in dichloromethane at low temperature (0–20°C) for extended time (~16 hours), followed by aqueous workup and purification by flash chromatography, yielding the tert-butyl ester intermediate in about 74% yield.
| Step | Reagent/Condition | Purpose | Yield (%) |
|---|---|---|---|
| 1 | tert-Butyl chloroformate, TEA, DCM 0–20°C, 16 h | Esterification to tert-butyl ester | 74 |
Methoxylation at the 2-Position
The introduction of the methoxy group at the 2-position is achieved by nucleophilic substitution of a suitable leaving group (e.g., chlorine) with methoxide ion, often generated in situ from sodium methoxide or potassium methoxide in methanol or another polar solvent.
This step requires careful control of reaction conditions to avoid side reactions and preserve the integrity of the bicyclic system.
Reduction to 7,8-Dihydro Derivative
Partial reduction of the pyrido ring to the 7,8-dihydro form can be achieved by catalytic hydrogenation or chemical reduction using reagents such as sodium borohydride or other hydride donors under mild conditions.
This step ensures saturation of the 7,8-positions without affecting the aromatic pyrimidine ring.
Representative Synthetic Route Summary
| Step No. | Intermediate/Reactant | Reagents/Conditions | Transformation |
|---|---|---|---|
| 1 | 2,4-Dichloropyrimidine derivative | tert-Butyl chloroformate, triethylamine, DCM, 0–20°C, 16 h | Formation of tert-butyl ester |
| 2 | tert-Butyl 2,4-dichloropyrimidine ester | Sodium methoxide in methanol | Substitution of 2-chloro by methoxy |
| 3 | tert-Butyl 2-methoxy-4-chloropyrimidine ester | Catalytic hydrogenation or chemical reduction | Reduction to 7,8-dihydro derivative |
Purification and Characterization
- Purification is commonly performed by flash chromatography using hexane/ethyl acetate mixtures.
- Characterization includes:
- Mass Spectrometry (MS): Confirm molecular ion peak consistent with expected molecular weight (e.g., m/z 265.31 for the target compound).
- Nuclear Magnetic Resonance (NMR): Proton NMR signals consistent with tert-butyl group (singlet ~1.4–1.5 ppm), methoxy group (~3.7 ppm), and characteristic bicyclic ring protons.
- Infrared Spectroscopy (IR): Ester carbonyl stretch near 1700 cm⁻¹.
Research Findings and Optimization Notes
- The use of triethylamine as a base in esterification steps improves yield by neutralizing generated acid and driving the reaction forward.
- Low-temperature conditions (0–20°C) minimize side reactions and decomposition during esterification.
- Methoxylation requires careful stoichiometric control to avoid over-substitution or ring opening.
- Reduction conditions must be optimized to selectively reduce the pyridine ring portion without affecting the pyrimidine ring or ester functionality.
- Flash chromatography purification is critical to isolate the pure compound due to close polarity of intermediates.
Summary Table of Key Reaction Parameters
| Parameter | Typical Condition/Value | Notes |
|---|---|---|
| Solvent | Dichloromethane (DCM), Methanol | Used in esterification and methoxylation |
| Base | Triethylamine | Neutralizes acid byproducts |
| Temperature | 0–20°C (esterification), Room temp (methoxylation) | Controls reaction rate and selectivity |
| Reaction Time | 16 hours (esterification) | Ensures complete conversion |
| Purification Method | Flash chromatography (Hexane/Ethyl acetate) | Provides high purity |
| Yield | ~70–75% (esterification step) | Moderate to good yields achievable |
Q & A
Q. What are the recommended synthetic routes for tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate, and which reaction parameters are critical for optimization?
- Methodological Answer: The synthesis typically involves constructing the pyridopyrimidine core via cyclocondensation of substituted pyrimidine precursors. The tert-butyl carbamate (Boc) group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine). The methoxy group is installed via nucleophilic substitution or Pd-catalyzed coupling. Key parameters include:
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer: Use a combination of:
- 1H/13C NMR : Identify tert-butyl protons (δ ~1.4 ppm) and methoxy protons (δ ~3.8–4.0 ppm). Aromatic protons in the pyridopyrimidine core appear between δ 7.0–8.5 ppm .
- HPLC : Monitor purity with reverse-phase C18 columns (≥95% purity threshold).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 293.1 for C₁₃H₁₉N₃O₂) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer:
- Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation .
- Avoid strong acids/bases to prevent Boc group degradation .
- Store in airtight containers under inert gas (N₂/Ar) at –20°C .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR shifts or split peaks)?
- Methodological Answer:
- Dynamic Effects : Check for tautomerism in the pyridopyrimidine core using variable-temperature NMR .
- Regioisomer Confirmation : Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
- X-ray Crystallography : Resolve ambiguous stereochemistry if crystals form .
Q. What strategies optimize synthetic yield in multi-step reactions involving this compound?
- Methodological Answer:
- Protecting Group Strategy : Introduce the Boc group early to shield the amine during subsequent methoxy functionalization .
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
- Real-Time Monitoring : Use TLC or in-situ FTIR to track intermediate formation .
Q. How does the methoxy substituent influence the electronic properties and reactivity of the pyridopyrimidine core?
- Methodological Answer:
- Electron-Donating Effects : The methoxy group increases electron density at position 2, directing electrophilic substitution to position 4.
- Reactivity in Cross-Coupling : Facilitates Suzuki-Miyaura coupling at position 7 (if halogenated) due to enhanced leaving-group stability .
Q. What experimental approaches evaluate the compound’s bioavailability for medicinal chemistry applications?
- Methodological Answer:
- LogP Determination : Use shake-flask or HPLC methods to assess lipophilicity (target LogP ~2–3 for membrane permeability) .
- Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS .
- Solubility Testing : Perform kinetic solubility assays in PBS (pH 7.4) .
Data Contradiction Analysis
Q. How to address conflicting HPLC purity results between laboratories?
- Methodological Answer:
- Column Calibration : Use certified reference standards to validate retention times.
- Mobile Phase pH Adjustment : Test acidic (pH 3) vs. neutral (pH 7) conditions to resolve co-elution .
Q. Why might Boc deprotection occur unexpectedly during synthesis?
- Methodological Answer:
- Acidic Byproducts : Trace HCl from reagents (e.g., DCM stabilizers) can cleave Boc. Pre-treat solvents with base (e.g., K₂CO₃) .
- Temperature Overshoot : Use jacketed reactors to maintain temperatures <60°C during exothermic steps .
Stability and Storage
Q. What conditions prevent degradation of the tert-butyl carbamate group during long-term storage?
- Methodological Answer:
- Desiccant Use : Include silica gel packs to absorb moisture.
- Light Protection : Store in amber vials to prevent UV-induced radical cleavage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
